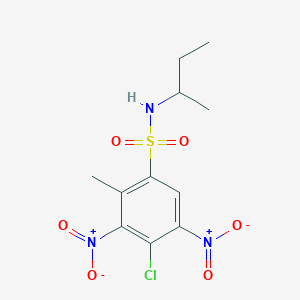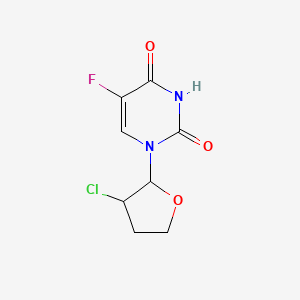
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorooxolan ring and a fluoropyrimidine moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorooxolan Ring: The initial step involves the chlorination of oxolan-2-yl derivatives under controlled conditions to introduce the chlorine atom at the desired position.
Introduction of the Fluoropyrimidine Moiety: The next step involves the coupling of the chlorooxolan intermediate with a fluoropyrimidine derivative. This can be achieved through nucleophilic substitution reactions, where the chlorine atom is replaced by the fluoropyrimidine group.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the oxolan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the oxolan ring and formation of corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in rapidly dividing cells. This makes the compound a potential candidate for anticancer therapies. Additionally, the chlorooxolan ring may interact with other cellular components, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer agent that also contains a fluoropyrimidine moiety. it lacks the chlorooxolan ring, which may contribute to different pharmacokinetic properties.
3-Chlorooxolan-2-yl derivatives: Compounds with similar oxolan rings but different substituents, which may exhibit varying chemical and biological activities.
Fluoropyrimidine analogs: Other compounds containing fluoropyrimidine groups, which are studied for their potential therapeutic applications.
The uniqueness of this compound lies in the combination of the chlorooxolan ring and the fluoropyrimidine moiety, which imparts distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
63883-04-5 |
|---|---|
Formule moléculaire |
C8H8ClFN2O3 |
Poids moléculaire |
234.61 g/mol |
Nom IUPAC |
1-(3-chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8ClFN2O3/c9-4-1-2-15-7(4)12-3-5(10)6(13)11-8(12)14/h3-4,7H,1-2H2,(H,11,13,14) |
Clé InChI |
AAHZYBLNBHHSRG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1Cl)N2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


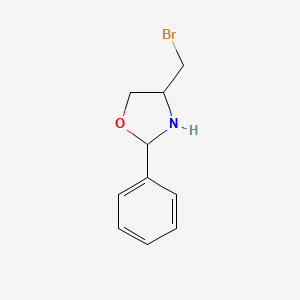
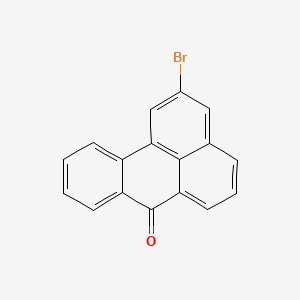
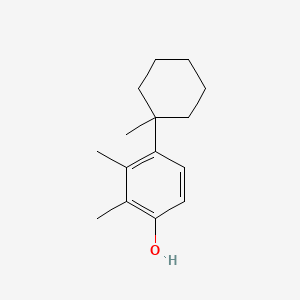
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
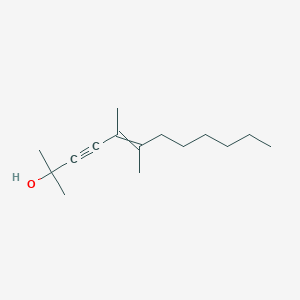
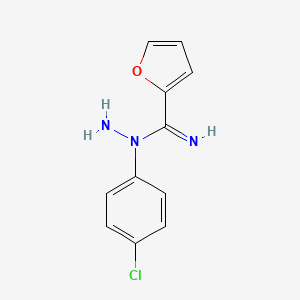
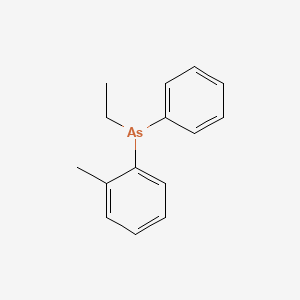
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
